molecular formula C15H19NSi B13777061 4-Methyl-2-(3-trimethylsilylphenyl)pyridine

4-Methyl-2-(3-trimethylsilylphenyl)pyridine

Cat. No.: B13777061
M. Wt: 241.40 g/mol
InChI Key: LUTFABDUDMRJDB-UHFFFAOYSA-N
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Description

4-Methyl-2-(3-trimethylsilylphenyl)pyridine is an organic compound with the molecular formula C15H19NSi It is a derivative of pyridine, featuring a methyl group at the 4-position and a trimethylsilylphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(3-trimethylsilylphenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Temperature: 50-100°C

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The choice of reagents, catalysts, and reaction conditions can be optimized to improve yield and efficiency for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(3-trimethylsilylphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Organolithium reagents or Grignard reagents in anhydrous conditions.

Major Products

    Oxidation: 4-Methyl-2-(3-carboxyphenyl)pyridine

    Reduction: 4-Methyl-2-(3-trimethylsilylphenyl)piperidine

    Substitution: 4-Methyl-2-(3-functionalized phenyl)pyridine

Scientific Research Applications

4-Methyl-2-(3-trimethylsilylphenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(3-trimethylsilylphenyl)pyridine involves its interaction with molecular targets and pathways. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-phenylpyridine: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.

    2-(3-Trimethylsilylphenyl)pyridine: Lacks the methyl group at the 4-position, affecting its steric and electronic properties.

    4-Methyl-2-(4-trimethylsilylphenyl)pyridine: The trimethylsilyl group is positioned differently, leading to variations in reactivity and applications.

Uniqueness

4-Methyl-2-(3-trimethylsilylphenyl)pyridine is unique due to the presence of both the methyl and trimethylsilyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications, offering versatility and potential for novel discoveries.

Properties

Molecular Formula

C15H19NSi

Molecular Weight

241.40 g/mol

IUPAC Name

trimethyl-[3-(4-methylpyridin-2-yl)phenyl]silane

InChI

InChI=1S/C15H19NSi/c1-12-8-9-16-15(10-12)13-6-5-7-14(11-13)17(2,3)4/h5-11H,1-4H3

InChI Key

LUTFABDUDMRJDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=CC(=CC=C2)[Si](C)(C)C

Origin of Product

United States

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